Cas no 17605-83-3 (beta-D-glucopyranosyl beta-D-glucopyranosyl-(1->3)-[beta-D-xylopyranosyl-(1->2)]-1-C-[(8xi,9xi,14xi,20beta)-spirosolan-3-yl]-alpha-L-altropyranoside hydrochloride (1:1))

beta-D-glucopyranosyl beta-D-glucopyranosyl-(1->3)-[beta-D-xylopyranosyl-(1->2)]-1-C-[(8xi,9xi,14xi,20beta)-spirosolan-3-yl]-alpha-L-altropyranoside hydrochloride (1:1) structure
17605-83-3 structure
Product Name:beta-D-glucopyranosyl beta-D-glucopyranosyl-(1->3)-[beta-D-xylopyranosyl-(1->2)]-1-C-[(8xi,9xi,14xi,20beta)-spirosolan-3-yl]-alpha-L-altropyranoside hydrochloride (1:1)
CAS No:17605-83-3
MF:C50H84ClNO21
MW:1070.64907741547
CID:1363740
PubChem ID:21127504
Update Time:2025-04-20

beta-D-glucopyranosyl beta-D-glucopyranosyl-(1->3)-[beta-D-xylopyranosyl-(1->2)]-1-C-[(8xi,9xi,14xi,20beta)-spirosolan-3-yl]-alpha-L-altropyranoside hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • beta-D-glucopyranosyl beta-D-glucopyranosyl-(1->3)-[beta-D-xylopyranosyl-(1->2)]-1-C-[(8xi,9xi,14xi,20beta)-spirosolan-3-yl]-alpha-L-altropyranoside hydrochloride (1:1)
    • LogP
    • AKOS040756090
    • beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl-O-beta-D-glucopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-, hydrochloride
    • beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-O-beta-D-glucopyranosyl-(1-->4)-, hydrochloride (1:1)
    • 17605-83-3
    • (3beta,5alpha,22beta,25S)-Spirosolan-3-yl-O-beta-D-glucopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-Galactopyranoside hydrochloride
    • Tomatine hydrochloride
    • alpha-Tomatine, hydrochloride
    • Inchi: 1S/C50H83NO21.ClH/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44;/h20-47,51-63H,5-19H2,1-4H3;1H/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-;/m0./s1
    • InChI Key: AHDNQVYAFYPIOB-PYJACAFUSA-N
    • SMILES: Cl.O1[C@@]2(CC[C@H](C)CN2)[C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O

Computed Properties

  • Exact Mass: 1069.52262
  • Monoisotopic Mass: 1069.5224364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 73
  • Rotatable Bond Count: 11
  • Complexity: 1840
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 31
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 338Ų

Experimental Properties

  • PSA: 348.86
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.